Mycinolide V - 77717-05-6

Mycinolide V

Catalog Number: EVT-1570515
CAS Number: 77717-05-6
Molecular Formula: C21H32O6
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mycinolide V is a member of the macrolide class of antibiotics, which are characterized by their large lactone rings. Specifically, Mycinolide V is derived from the actinobacterium Micromonospora griseorubida. This compound exhibits significant antibacterial properties, particularly against strains of Staphylococcus aureus that have developed resistance to erythromycin, making it a subject of interest for pharmaceutical research and development.

Source

Mycinolide V was isolated from the fermentation products of the actinobacterium Micromonospora griseorubida. This microorganism is known for producing various bioactive compounds, including several antibiotics. The isolation process typically involves culturing the bacteria in specific media and extracting the metabolites using organic solvents.

Classification

Mycinolide V belongs to the class of macrolides, which are characterized by their large cyclic esters formed from a polyketide backbone. Macrolides are further classified based on their ring size and functional groups. Mycinolide V specifically falls within the 16-membered macrolide category.

Synthesis Analysis

Methods

The synthesis of Mycinolide V has been explored through various synthetic routes, with a focus on achieving high stereochemical purity and yield. Notably, an asymmetric vinylogous Mukaiyama aldol reaction has been employed as a key step in its synthesis. This method allows for the formation of complex structures with high enantiomeric excess.

Technical Details

The synthetic pathway typically involves several critical steps:

  1. Formation of Key Building Blocks: The initial step involves the creation of a common building block through an asymmetric vinylogous Mukaiyama aldol reaction.
  2. Functional Group Transformations: Subsequent transformations include Wacker oxidation to convert alkenes into ketones and selective hydroformylation to introduce aldehyde functionalities.
  3. Cyclization and Macrolactonization: The final steps involve cyclization reactions that close the macrolide ring, often utilizing transesterification under neutral conditions to form the lactone structure.
Molecular Structure Analysis

Structure

Mycinolide V has a complex molecular structure featuring a 16-membered lactone ring with multiple stereocenters. Its structure includes various functional groups that contribute to its biological activity.

Data

The molecular formula of Mycinolide V is typically represented as C23H38O5C_{23}H_{38}O_5. Detailed spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm its structure and purity.

Chemical Reactions Analysis

Reactions

Mycinolide V undergoes several chemical reactions that are crucial for its synthesis and potential modifications:

  1. Mukaiyama Aldol Reaction: This reaction is pivotal for constructing the carbon backbone with specific stereochemistry.
  2. Wacker Oxidation: Converts alkenes into ketones, facilitating further transformations.
  3. Transesterification: Employed in the final steps to form the lactone structure from linear precursors.

Technical Details

The reactions involved in synthesizing Mycinolide V require careful control of conditions such as temperature, pressure, and catalyst choice to achieve desired yields and selectivity.

Mechanism of Action

Process

The mechanism by which Mycinolide V exerts its antibacterial effects involves interference with bacterial protein synthesis. Like other macrolides, it binds to the 50S subunit of the bacterial ribosome, inhibiting peptide chain elongation during translation.

Data

Studies have shown that Mycinolide V is effective against erythromycin-resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent in treating resistant infections.

Physical and Chemical Properties Analysis

Physical Properties

Mycinolide V is typically a colorless to pale yellow solid with moderate solubility in organic solvents. Its melting point and specific optical rotation can vary based on purity and crystallization conditions.

Chemical Properties

  • Molecular Weight: Approximately 398.55 g/mol
  • Solubility: Soluble in methanol, ethanol, and other organic solvents; poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Mycinolide V has garnered attention for its potential applications in:

  • Antibiotic Development: As a lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Pharmaceutical Research: Investigating its structure-activity relationship to optimize efficacy and reduce toxicity.
  • Biochemical Studies: Understanding its mechanism of action can provide insights into ribosomal function and antibiotic resistance mechanisms.
Chemical Structure and Physicochemical Properties of Mycinolide V

Molecular Formula and Stereochemical Configuration

Mycinolide V, designated chemically as C₂₁H₃₂O₆ (molecular weight: 380.48 g/mol), is a 16-membered macrolide aglycone central to the biosynthesis of mycinamicin antibiotics [1] [7]. Its architecture encompasses seven chiral centers, with established absolute configurations at C5 (S), C6 (S), C7 (S), C9 (R), C15 (S), and C16 (R) [4] [9]. This stereochemical complexity arises from enzymatic tailoring during polyketide assembly and post-polyketide synthase (PKS) modifications. The aglycone’s bioactive conformation is stabilized by intramolecular hydrogen bonding between the C6/C15 hydroxyl groups and the C2/C10 carbonyl oxygen atoms, conferring rigidity to the macrolactone ring [4] [8].

Table 1: Stereochemical Assignments in Mycinolide V

Carbon PositionConfigurationFunctional Role
C5SMethyl branch attachment
C6SHydroxylation site for glycosylation
C7SInfluences ring conformation
C9REpoxidation precursor
C15SHydroxymethyl group anchor
C16REthyl group stereocenter

Macrolactone Core Architecture and Functional Group Analysis

The macrocyclic scaffold of mycinolide V features a 16-atom lactone ring incorporating α,β-unsaturated enone systems (Δ³, Δ¹¹,¹³), two hydroxyl groups (C6, C15), a hydroxymethyl moiety (C15), and three methyl substituents (C5, C7, C9) [4] [9]. Key functional elements include:

  • Lactone Linkage: The C1 carbonyl and C17 oxygen form the ester bond, enabling ring closure.
  • Oxidation Sites: C6-OH primes the molecule for glycosylation by desosamine, while C15-(CH₂OH) participates in hydrogen-bonding interactions.
  • Epoxidation Precursor: The Δ¹²,¹³ alkene is enzymatically converted to an epoxide in advanced mycinamicins (e.g., mycinamicin II) [4] [9].

Biophysical analyses (e.g., NMR, X-ray crystallography) confirm a "folded" conformation where C6-OH and C15-(CH₂OH) orient toward the ring interior, minimizing solvent exposure [8]. This topology creates a hydrophobic exterior and a polar interior, facilitating interactions with biosynthetic enzymes like cytochrome P450 MycG [9].

Comparative Analysis with Mycinamicin Aglycone Derivatives

Mycinolide V occupies a central position in the mycinamicin biosynthetic pathway, differing from earlier and later aglycones through specific oxidative modifications:

Table 2: Structural and Functional Comparison of Mycinamicin Aglycones

AglyconeMolecular FormulaKey Structural FeaturesBiosynthetic Role
Protomycinolide IVC₂₁H₃₄O₅C21-methyl; lacks C6/C15-OHPKS product; MycCI substrate
Mycinolide VC₂₁H₃₂O₆C6/C15-OH; Δ³,¹¹,¹³; C15-CH₂OHGlycosylation precursor
Mycinolide IVC₂₁H₃₂O₆C14-OH; Δ³,¹²,¹³MycG substrate
Mycinamicin VIIIC₃₂H₅₅NO₉Mycinolide V + desosamine at C6-OHMycCI hydroxylation substrate
  • Enzyme Specificity: Cytochrome P450 MycCI hydroxylates the C21-methyl group exclusively on glycosylated substrates like mycinamicin VIII (derived from mycinolide V + desosamine) [8] [9]. In contrast, MycG catalyzes C14 hydroxylation and C12/13 epoxidation on mycinolide IV but not on mycinolide V, indicating strict dependence on prior dimethylation of the mycinose sugar [2] [9].
  • Functional Divergence: While protomycinolide IV and mycinolide V share identical carbon skeletons, mycCI disruptant strains accumulate protomycinolide IV but not mycinolide V, confirming that C6/C15 oxidations precede C21-hydroxylation [4] [8]. This contrasts with tylosin biosynthesis, where analogous P450s (TylHI) only accept aglycone substrates [8].

Table 3: Substrate Flexibility of P450 Enzymes in Macrolide Biosynthesis

P450 EnzymeNative SubstrateAglycone AcceptanceGlycosylated Substrate Acceptance
MycCIMycinamicin VIIILimited activityYes (essential)
MycGMycinamicin IVNoRequires mycinose
TylHI (Tylosin)Tylactone (aglycone)YesNo

Properties

CAS Number

77717-05-6

Product Name

Mycinolide V

IUPAC Name

(3Z,5S,6S,7S,9R,11Z,13Z,15S,16R)-16-ethyl-6,15-dihydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

Molecular Formula

C21H32O6

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C21H32O6/c1-5-18-21(26,13-22)11-7-6-8-17(23)15(3)12-16(4)20(25)14(2)9-10-19(24)27-18/h6-11,14-16,18,20,22,25-26H,5,12-13H2,1-4H3/b8-6-,10-9-,11-7-/t14-,15+,16-,18+,20+,21-/m0/s1

InChI Key

GMBJPKQJNVRIQM-SFJONRDKSA-N

SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)(CO)O

Synonyms

mycinamicin V aglycone
mycinolide V

Canonical SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)(CO)O

Isomeric SMILES

CC[C@@H]1[C@](/C=C\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C\C(=O)O1)C)O)C)C)(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.